3-Chloro-5-nitro-n-(propan-2-yl)benzamide
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Overview
Description
3-Chloro-5-nitro-n-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a chloro group, a nitro group, and an isopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-n-(propan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 3-chlorobenzamide to introduce the nitro group, followed by alkylation with isopropylamine to form the final product. The reaction conditions often involve the use of strong acids for nitration and basic conditions for the alkylation step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitro-n-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products
Reduction: 3-Chloro-5-amino-n-(propan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-Chloro-5-nitrobenzoic acid and isopropylamine.
Scientific Research Applications
3-Chloro-5-nitro-n-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitro-n-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-nitrobenzamide: Lacks the isopropyl group, which may affect its reactivity and biological activity.
3-Chloro-4-nitro-n-(propan-2-yl)benzamide: Similar structure but with the nitro group in a different position, potentially leading to different properties.
3-Bromo-5-nitro-n-(propan-2-yl)benzamide: Substitution of the chloro group with a bromo group, which may influence its chemical behavior.
Uniqueness
3-Chloro-5-nitro-n-(propan-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (isopropyl) groups on the benzamide core can lead to unique interactions in chemical and biological systems.
Properties
IUPAC Name |
3-chloro-5-nitro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)12-10(14)7-3-8(11)5-9(4-7)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZNQIANQCKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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